Cas no 2680695-09-2 (methyl 4-amino-5-(1H-indol-3-yl)-5-oxopentanoate)

methyl 4-amino-5-(1H-indol-3-yl)-5-oxopentanoate 化学的及び物理的性質
名前と識別子
-
- 2680695-09-2
- methyl 4-amino-5-(1H-indol-3-yl)-5-oxopentanoate
- EN300-28280778
-
- インチ: 1S/C14H16N2O3/c1-19-13(17)7-6-11(15)14(18)10-8-16-12-5-3-2-4-9(10)12/h2-5,8,11,16H,6-7,15H2,1H3
- InChIKey: SEHKPPUBXKFUAC-UHFFFAOYSA-N
- ほほえんだ: O=C(C1=CNC2C=CC=CC1=2)C(CCC(=O)OC)N
計算された属性
- せいみつぶんしりょう: 260.11609238g/mol
- どういたいしつりょう: 260.11609238g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 346
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 85.2Ų
methyl 4-amino-5-(1H-indol-3-yl)-5-oxopentanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28280778-1g |
methyl 4-amino-5-(1H-indol-3-yl)-5-oxopentanoate |
2680695-09-2 | 1g |
$671.0 | 2023-09-09 | ||
Enamine | EN300-28280778-0.05g |
methyl 4-amino-5-(1H-indol-3-yl)-5-oxopentanoate |
2680695-09-2 | 95.0% | 0.05g |
$563.0 | 2025-03-19 | |
Enamine | EN300-28280778-2.5g |
methyl 4-amino-5-(1H-indol-3-yl)-5-oxopentanoate |
2680695-09-2 | 95.0% | 2.5g |
$1315.0 | 2025-03-19 | |
Enamine | EN300-28280778-5g |
methyl 4-amino-5-(1H-indol-3-yl)-5-oxopentanoate |
2680695-09-2 | 5g |
$1945.0 | 2023-09-09 | ||
Enamine | EN300-28280778-10g |
methyl 4-amino-5-(1H-indol-3-yl)-5-oxopentanoate |
2680695-09-2 | 10g |
$2884.0 | 2023-09-09 | ||
Enamine | EN300-28280778-1.0g |
methyl 4-amino-5-(1H-indol-3-yl)-5-oxopentanoate |
2680695-09-2 | 95.0% | 1.0g |
$671.0 | 2025-03-19 | |
Enamine | EN300-28280778-0.1g |
methyl 4-amino-5-(1H-indol-3-yl)-5-oxopentanoate |
2680695-09-2 | 95.0% | 0.1g |
$591.0 | 2025-03-19 | |
Enamine | EN300-28280778-0.5g |
methyl 4-amino-5-(1H-indol-3-yl)-5-oxopentanoate |
2680695-09-2 | 95.0% | 0.5g |
$645.0 | 2025-03-19 | |
Enamine | EN300-28280778-5.0g |
methyl 4-amino-5-(1H-indol-3-yl)-5-oxopentanoate |
2680695-09-2 | 95.0% | 5.0g |
$1945.0 | 2025-03-19 | |
Enamine | EN300-28280778-0.25g |
methyl 4-amino-5-(1H-indol-3-yl)-5-oxopentanoate |
2680695-09-2 | 95.0% | 0.25g |
$617.0 | 2025-03-19 |
methyl 4-amino-5-(1H-indol-3-yl)-5-oxopentanoate 関連文献
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
methyl 4-amino-5-(1H-indol-3-yl)-5-oxopentanoateに関する追加情報
Methyl 4-Amino-5-(1H-Indol-3-yl)-5-oxopentanoate (CAS No. 2680695-09-2): A Comprehensive Overview
Methyl 4-amino-5-(1H-indol-3-yl)-5-oxopentanoate (CAS No. 2680695-09-2) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for various therapeutic applications, particularly in the treatment of neurological disorders and cancer. This article provides a detailed overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent advancements in its research and development.
Chemical Structure and Synthesis
Methyl 4-amino-5-(1H-indol-3-yl)-5-oxopentanoate is a complex organic molecule with a molecular formula of C14H17NO4. The compound features an indole ring system, an amino group, and an ester functional group, which contribute to its diverse biological activities. The synthesis of this compound typically involves multi-step reactions, including the formation of the indole ring, introduction of the amino group, and esterification of the carboxylic acid moiety.
Recent studies have explored various synthetic routes to optimize the yield and purity of methyl 4-amino-5-(1H-indol-3-yl)-5-oxopentanoate. One notable approach involves the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve overall efficiency. This method not only enhances the yield but also minimizes the formation of by-products, making it a preferred choice for large-scale production.
Biological Activities and Mechanisms of Action
Methyl 4-amino-5-(1H-indol-3-yl)-5-oxopentanoate has demonstrated a wide range of biological activities, including anti-inflammatory, neuroprotective, and anticancer properties. These activities are primarily attributed to its ability to modulate key signaling pathways involved in cellular processes such as inflammation, apoptosis, and cell proliferation.
In vitro studies have shown that methyl 4-amino-5-(1H-indol-3-yl)-5-oxopentanoate exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, it has been found to reduce oxidative stress by scavenging reactive oxygen species (ROS), thereby protecting cells from damage. These findings suggest that the compound may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
The neuroprotective properties of methyl 4-amino-5-(1H-indol-3-yl)-5-oxopentanoate have also been extensively studied. Research indicates that the compound can protect neurons from ischemic injury by inhibiting apoptosis and promoting neurogenesis. This makes it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
In terms of anticancer activity, methyl 4-amino-5-(1H-indol-3-yl)-5-oxopentanoate has shown promising results in both in vitro and in vivo models. It has been reported to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism underlying this activity involves the modulation of key signaling pathways such as p53 and PI3K/Akt. These findings highlight the potential of methyl 4-amino-5-(1H-indol-3-yl)-5-oxopentanoate as a novel anticancer agent.
Clinical Trials and Future Prospects
The promising preclinical results of methyl 4-amino-5-(1H-indol-3-yl)-5-oxopentanoate have led to increased interest in its clinical evaluation. Several phase I clinical trials are currently underway to assess the safety and efficacy of the compound in human subjects. Preliminary data from these trials have shown that methyl 4-amino-5-(1H-indol-3-yl)-5-oxopentanoate is well-tolerated with minimal side effects.
Further clinical trials are planned to evaluate the compound's therapeutic potential in specific disease conditions such as inflammatory disorders and cancer. These trials will provide valuable insights into the optimal dosing regimens and treatment protocols for maximizing the therapeutic benefits while minimizing adverse effects.
In conclusion, methyl 4-amino-5-(1H-indol-3-y l)-5-o xopent ano ate (CAS No. 2680695 -09 -2) strong > represents a promising compound with diverse biological activities and therapeutic potential. Ongoing research continues to uncover new mechanisms of action and applications for this molecule, paving the way for its future development as a novel therapeutic agent. p > article > response >
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